REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:14]1[CH2:19][C:18](=[O:20])[NH:17][C@H:16]([CH2:21][C:22]2[CH:27]=[CH:26][C:25]([OH:28])=[C:24]([O:29][CH3:30])[CH:23]=2)[C:15]1=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[Na+].[F:34][C:35]([F:50])([F:49])[C:36]1[CH:37]=[C:38]([CH:42]=[C:43]([C:45]([F:48])([F:47])[F:46])[CH:44]=1)[C:39](Cl)=[O:40]>O1CCCC1.O>[CH2:7]([N:14]1[CH2:19][CH2:18][N:17]([C:39](=[O:40])[C:38]2[CH:37]=[C:36]([C:35]([F:50])([F:49])[F:34])[CH:44]=[C:43]([C:45]([F:48])([F:47])[F:46])[CH:42]=2)[C@H:16]([CH2:21][C:22]2[CH:27]=[CH:26][C:25]([OH:28])=[C:24]([O:29][CH3:30])[CH:23]=2)[CH2:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1.[F:34][C:35]([F:50])([F:49])[C:36]1[CH:37]=[C:38]([CH:42]=[C:43]([C:45]([F:48])([F:47])[F:46])[CH:44]=1)[C:39]([O-:20])=[O:40] |f:0.1.2.3.4.5,7.8|
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Name
|
|
Quantity
|
614 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
(3R)-1-benzyl-3-(4-hydroxy-3-methoxybenzyl)piperazine-2,5-dione
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C([C@H](NC(C1)=O)CC1=CC(=C(C=C1)O)OC)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=O)Cl)C=C(C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
After being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
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STIRRING
|
Details
|
After being stirred for 30 minutes
|
Duration
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30 min
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of hexane and ethyl acetate (4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@H](N(CC1)C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)=O)CC1=CC(=C(C=C1)O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C(=O)[O-])C=C(C1)C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |